molecular formula C8H11F3O2 B6267766 tert-butyl 4,4,4-trifluorobut-2-enoate CAS No. 136383-21-6

tert-butyl 4,4,4-trifluorobut-2-enoate

Cat. No.: B6267766
CAS No.: 136383-21-6
M. Wt: 196.2
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Description

tert-Butyl (E)-4,4,4-trifluorobut-2-enoate is a fluorinated α,β-unsaturated ester with the molecular formula C₈H₁₁F₃O₂ and a molecular weight of 196.17 Da. It is characterized by a tert-butyl ester group and a trifluoromethyl moiety at the β-position of the double bond, which adopts the E-configuration . Key properties include:

  • CAS Number: Discrepancies exist between sources (136383-21-6 vs. 78762-71-7 ), possibly reflecting stereoisomeric or sourcing variations.
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) due to reactivity .
  • Synthesis: A one-step preparation from hydroxy derivatives using mild reagents is patented, highlighting its industrial relevance .

The compound’s electrophilic α,β-unsaturated system makes it a versatile Michael acceptor, while the tert-butyl group enhances steric bulk and stability .

Properties

CAS No.

136383-21-6

Molecular Formula

C8H11F3O2

Molecular Weight

196.2

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4,4,4-trifluorobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluorobut-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl 4,4,4-trifluorobut-2-enoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated esters like this compound are investigated for their potential as drug candidates or intermediates in drug synthesis.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4,4,4-trifluorobut-2-enoate involves its interaction with molecular targets through its ester and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, affecting its behavior in biological systems and industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares tert-butyl 4,4,4-trifluorobut-2-enoate with key analogs:

Compound Name Molecular Formula MW Substituents Key Reactivity/Applications Storage References
tert-Butyl (E)-4,4,4-trifluorobut-2-enoate C₈H₁₁F₃O₂ 196 tert-butyl ester, E-configuration Michael acceptor, inhibitor synthesis 2–8°C, inert atm
Ethyl (E)-4,4,4-trifluorobut-2-enoate C₆H₇F₃O₂ 168 ethyl ester, E-configuration Aminolysis, proteasome inhibitors Not specified
Ethyl (Z)-3-benzyl-4,4,4-trifluorobut-2-enoate C₁₃H₁₃F₃O₂ 258 ethyl ester, Z-configuration, benzyl Horner-Wadsworth-Emmons reaction Not specified
2-Ethoxyethyl-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate C₁₀H₁₁ClF₃NO₃ 289.6 ethoxyethyl, cyano, chloro Herbicidal activity (93.75 g/ha) Not specified
tert-Butyl 2-amino-4,4,4-trifluorobutanoate C₈H₁₄F₃NO₂ 213.2 tert-butyl, amino, saturated Pharmaceutical intermediates Not specified

Key Comparison Points

Steric and Electronic Effects
  • tert-Butyl vs. Ethyl Esters: The tert-butyl group in this compound imposes greater steric hindrance than ethyl analogs, slowing nucleophilic attacks but improving thermal stability. This bulk may reduce solubility in polar solvents compared to ethyl derivatives .
  • Trifluoromethyl Group: The electron-withdrawing CF₃ group enhances electrophilicity at the β-position, making all analogs strong Michael acceptors. However, substituents like cyano or chloro (e.g., in ’s compound) further modulate reactivity and biological activity .
Stereochemical Influence
  • E vs. Z Isomers: The E-configuration in this compound optimizes conjugation between the ester and double bond, increasing electrophilicity. In contrast, Z-isomers (e.g., ’s benzyl derivative) exhibit reduced conjugation, altering reaction pathways .

Research Findings and Data

Physical Properties

  • Lipophilicity : The tert-butyl ester’s LogP = 2.72 () indicates higher hydrophobicity than ethyl analogs, influencing drug bioavailability.
  • Hazards : The tert-butyl compound is classified as flammable (H225) and causes eye/respiratory irritation (H319/H335) .

Biological Activity

tert-butyl 4,4,4-trifluorobut-2-enoate, also known as (E)-tert-butyl 4,4,4-trifluorobut-2-enoate, is a fluorinated compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural characteristics and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in biological research, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C8H11F3O2
  • Molecular Weight : 196.17 g/mol
  • CAS Number : 78762-71-7

The presence of trifluoromethyl groups enhances its electrophilicity, making it a valuable substrate in various chemical reactions.

The trifluoromethyl groups in this compound significantly influence its reactivity. These groups increase the electron-withdrawing nature of the compound, enhancing the electrophilicity of the carbonyl carbon. This property facilitates nucleophilic attack in various reactions such as hydrolysis and substitution:

  • Hydrolysis : The ester can be hydrolyzed to yield 4,4,4-trifluorobut-2-enoic acid and tert-butyl alcohol.
  • Reduction : Reduction leads to the formation of the corresponding alcohol.
  • Substitution : The trifluorobutenoate moiety can participate in nucleophilic substitution reactions with various nucleophiles.

Biological Applications

In biological research, this compound serves as a probe to study enzyme-catalyzed reactions involving esters. Its unique properties allow it to introduce fluorine atoms into biologically active molecules, potentially enhancing their metabolic stability and bioavailability.

Case Studies

  • Enzyme-Catalyzed Reactions :
    • A study demonstrated that this compound can be utilized to explore enzyme-catalyzed reactions involving esters. The compound's ability to participate in nucleophilic substitutions makes it suitable for synthesizing complex molecules in medicinal chemistry .
  • Fluorinated Compounds in Drug Discovery :
    • Research indicates that fluorinated compounds like this compound are increasingly used in drug discovery due to their enhanced metabolic stability and lipophilicity. The introduction of fluorine can lead to improved pharmacokinetic profiles .
  • Michael Addition Reactions :
    • The compound has been employed as a Michael acceptor in various synthetic methodologies. For instance, it was used in an asymmetric sulfa-Michael addition process that highlighted its utility in forming trifluoromethylated materials .

Comparative Analysis

Property/AspectThis compoundOther Fluorinated Esters
ElectrophilicityHigh due to trifluoromethyl groupsVariable
Biological StabilityEnhanced due to fluorinationOften lower without fluorination
ReactivityActive in nucleophilic substitutionsDepends on structure

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